molecular formula C6H10N4 B13129698 1,4,6-Trimethyl-1,3,5-triazin-2(1H)-imine

1,4,6-Trimethyl-1,3,5-triazin-2(1H)-imine

Cat. No.: B13129698
M. Wt: 138.17 g/mol
InChI Key: RCSGNLMLEDOQDI-UHFFFAOYSA-N
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Description

melamine , is an organic heterocyclic compound. Its chemical formula is C₃H₆N₆, and it features a six-membered ring containing three nitrogen atoms. Melamine is a white crystalline solid with a high nitrogen content (66.67%) and is relatively stable under normal conditions.

Preparation Methods

a. Synthetic Routes: Melamine can be synthesized through several routes:

    Cyanamide Route: Cyanamide (H₂NCN) reacts with formaldehyde (HCHO) to form melamine. The reaction proceeds via intermediate compounds, including ammeline and ammelide.

    Urea Route: Urea (H₂NCONH₂) undergoes cyclization in the presence of acid catalysts to yield melamine. This method is widely used in industrial production.

b. Industrial Production: The industrial production of melamine involves the urea route. Large-scale synthesis occurs in specialized plants, where urea reacts with formaldehyde in concentrated sulfuric acid. The resulting melamine crystals are purified and dried.

Chemical Reactions Analysis

Melamine participates in various chemical reactions:

    Condensation Reactions: Melamine reacts with formaldehyde to form melamine-formaldehyde resins, commonly used in laminates, coatings, and adhesives.

    Nitration: Melamine can be nitrated to produce melamine trinitrate, an explosive compound.

    Substitution Reactions: Melamine undergoes nucleophilic substitution reactions, e.g., with alkyl halides or acyl chlorides.

    Oxidation: Melamine can be oxidized to cyanuric acid.

Major products include melamine-formaldehyde resins, cyanuric acid, and derivatives used in flame retardants and plastics.

Scientific Research Applications

Melamine finds applications in various fields:

    Chemistry: Melamine-formaldehyde resins are essential for durable laminates, coatings, and molded products.

    Biology: Melamine-based nanoparticles are investigated for drug delivery and imaging applications.

    Medicine: Melamine derivatives may have potential as antitumor agents.

    Industry: Melamine is used in flame retardants, textile coatings, and as a nitrogen-rich fertilizer.

Mechanism of Action

The exact mechanism of melamine’s effects depends on its application. In melamine-formaldehyde resins, the cross-linking of melamine molecules with formaldehyde leads to strong, heat-resistant materials. In drug delivery, melamine-based nanoparticles enhance drug stability and targeted delivery.

Comparison with Similar Compounds

Melamine is unique due to its triazine ring structure and high nitrogen content. Similar compounds include cyanuric acid, guanidine, and other triazines, but none match melamine’s versatility.

: ChemSpider: Melamine : National Center for Biotechnology Information (NCBI): Melamine : Wikipedia: Melamine

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1,4,6-trimethyl-1,3,5-triazin-2-imine

InChI

InChI=1S/C6H10N4/c1-4-8-5(2)10(3)6(7)9-4/h7H,1-3H3

InChI Key

RCSGNLMLEDOQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)N(C(=N1)C)C

Origin of Product

United States

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